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molecular formula C8H7BrCl2O B1615426 2-Bromo-1-(3,4-dichlorophenyl)ethanol CAS No. 7495-24-1

2-Bromo-1-(3,4-dichlorophenyl)ethanol

Cat. No. B1615426
M. Wt: 269.95 g/mol
InChI Key: ZFMARCNWWLHGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515023B2

Procedure details

To a 0° C. solution of 13 g (49 mmol) 2-bromo-1-(3,4-dichlorophenyl)ethanone in 250 ml THF was added 17 g (53 mmol) (+)-B-chlorodiisopinocampheyl-borane. The reaction mixture was stirred 6 hours at 0° C., then allowed to warm to room temperature and stir 14 hours. An additional 2 g (6 mmol) of (+)-B-chlorodiisopinocampheyl-borane was added and the reaction mixture stirred 4 more hours, then concentrated in vacuo. To this was added 250 ml ether and 10 ml diethanolamine and the resulting slurry stirred for 2 hours, then filtered through celite. The filtercake was washed 2×200 ml ether and the combined filtrates washed with 500 ml 10% aqueous KHSO4, 500 mL saturated aqueous NaHCO3, and 500 mL brine, then dried over MgSO4, filtered and concentrated. Purification by flash chromatography (9×20 cm silica gel, 100% CH2Cl2) afforded 11.2 g 2-bromo-1-(3,4-dichlorophenyl)ethanol. 1H NMR(300 mHz, CDCl3) 7.52 (d, 1H, J=3 Hz); 7.45 (d, 1H, J=9 Hz); 7.22 (dd, 1H, J=9and 3 Hz); 4.70 (dt, 1H, J=9 and 3.4 Hz); 3.62 (dd, 1H, J=11 and 3.4 Hz); 3.49 (dd, 1H; J=11 and 9 Hz); 2.66 (d, 1H; J=3.4 Hz)
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)=[O:4].B(Cl)([C@@H]1[C@@H](C)[C@H]2C(C)(C)[C@H](C2)C1)[C@@H]1[C@@H](C)[C@H]2C(C)(C)[C@H](C2)C1>C1COCC1>[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)[OH:4]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
17 g
Type
reactant
Smiles
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 6 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir 14 hours
Duration
14 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred 4 more hours
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To this was added 250 ml ether and 10 ml diethanolamine
STIRRING
Type
STIRRING
Details
the resulting slurry stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtercake was washed 2×200 ml ether
WASH
Type
WASH
Details
the combined filtrates washed with 500 ml 10% aqueous KHSO4, 500 mL saturated aqueous NaHCO3, and 500 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (9×20 cm silica gel, 100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrCC(O)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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